5-Methyl-2-pentyloxypyridine-3-boronic acid
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Overview
Description
5-Methyl-2-pentyloxypyridine-3-boronic acid: is an organoboron compound with the molecular formula C11H18BNO3 and a molecular weight of 223.08 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentyloxypyridine-3-boronic acid typically involves the reaction of 5-Methyl-2-pentyloxypyridine with a boron-containing reagent under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, which facilitates the formation of the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-pentyloxypyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic esters and other boron-containing compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: Coupled products formed through Suzuki-Miyaura reactions.
Scientific Research Applications
5-Methyl-2-pentyloxypyridine-3-boronic acid has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-pentyloxypyridine-3-boronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules with high precision.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Thiopheneboronic acid
Comparison: 5-Methyl-2-pentyloxypyridine-3-boronic acid is unique due to its specific structure, which includes a pyridine ring substituted with a boronic acid group and a pentyloxy side chain. This structure imparts distinct reactivity and properties compared to other boronic acids, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
(5-methyl-2-pentoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-3-4-5-6-16-11-10(12(14)15)7-9(2)8-13-11/h7-8,14-15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSYYPDJUWYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCCCCC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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